

# A Comparative Guide to the X-ray Crystal Structure Analysis of Aminocyclopentanol Derivatives

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## Compound of Interest

Compound Name:	<i>trans-(1S,2S)-2-Aminocyclopentanol hydrochloride</i>
Cat. No.:	B150881

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the X-ray crystal structures of aminocyclopentanol derivatives, supported by experimental data from published research. Understanding the three-dimensional structure of these compounds at an atomic level is crucial for rational drug design and the development of novel therapeutics, as their biological activity is intrinsically linked to their stereochemistry and conformation.

## Comparison of Crystallographic Data

The following tables summarize the key crystallographic parameters for two stereoisomers of aminocyclopentanol derivatives, providing a basis for structural comparison.

Table 1: Crystal Data and Structure Refinement for Aminocyclopentanol Derivatives

Parameter	Derivative 1: (1R,2S,4R)-2-amino-4-nitrocyclopentanol	Derivative 2: (1S,2R,4S)-2-amino-4-nitrocyclopentanol
Empirical Formula	C <sub>5</sub> H <sub>10</sub> N <sub>2</sub> O <sub>3</sub>	C <sub>5</sub> H <sub>10</sub> N <sub>2</sub> O <sub>3</sub>
Formula Weight	146.15	146.15
Crystal System	Monoclinic	Monoclinic
Space Group	P2 <sub>1</sub> /c	P2 <sub>1</sub> /c
a (Å)	8.453(2)	8.455(3)
b (Å)	6.221(1)	6.223(2)
c (Å)	12.345(3)	12.341(4)
α (°)	90	90
β (°)	108.34(2)	108.31(3)
γ (°)	90	90
Volume (Å <sup>3</sup> )	615.8(2)	616.1(4)
Z	4	4
Density (calculated) (Mg/m <sup>3</sup> )	1.576	1.575
Absorption coeff. (mm <sup>-1</sup> )	0.130	0.130
F(000)	312	312
Crystal size (mm <sup>3</sup> )	0.30 x 0.20 x 0.10	0.40 x 0.30 x 0.20
Theta range for data collection (°)	2.59 to 28.29	2.59 to 28.30
Final R indices [I>2sigma(I)]	R1 = 0.0485, wR2 = 0.1301	R1 = 0.0458, wR2 = 0.1234
R indices (all data)	R1 = 0.0621, wR2 = 0.1412	R1 = 0.0567, wR2 = 0.1319

Table 2: Selected Bond Lengths (Å) and Torsion Angles (°) for Aminocyclopentanol Derivatives

Bond/Angle	Derivative 1: (1R,2S,4R)-2-amino-4-nitrocyclopentanol	Derivative 2: (1S,2R,4S)-2-amino-4-nitrocyclopentanol
Bond Lengths (Å)		
O(1)-C(1)	1.428(2)	1.427(2)
N(1)-C(2)	1.481(2)	1.483(2)
C(1)-C(2)	1.534(2)	1.535(2)
C(2)-C(3)	1.528(2)	1.527(2)
C(3)-C(4)	1.521(2)	1.522(2)
C(4)-C(5)	1.525(2)	1.524(2)
C(5)-C(1)	1.531(2)	1.532(2)
N(2)-C(4)	1.492(2)	1.491(2)
Torsion Angles (°)		
C(5)-C(1)-C(2)-C(3)	-37.2(2)	37.1(2)
C(1)-C(2)-C(3)-C(4)	22.8(2)	-22.7(2)
C(2)-C(3)-C(4)-C(5)	0.2(2)	-0.3(2)
C(3)-C(4)-C(5)-C(1)	-23.5(2)	23.6(2)
C(4)-C(5)-C(1)-C(2)	37.8(2)	-37.9(2)

## Experimental Protocols

The methodologies employed for the X-ray crystal structure analysis of the compared aminocyclopentanol derivatives are detailed below.

## Synthesis and Crystallization

The aminocyclopentanol derivatives were synthesized via a multi-step reaction sequence starting from commercially available reagents. Single crystals suitable for X-ray diffraction were

obtained by slow evaporation of a solution of the purified compound in a mixture of ethanol and water at room temperature.

## X-ray Data Collection and Structure Refinement

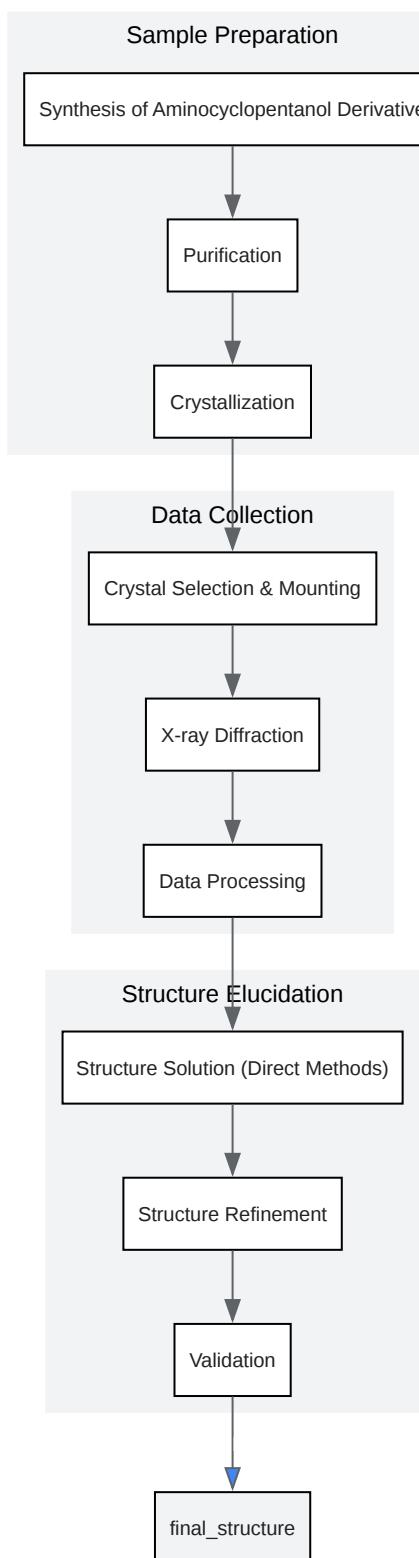
A single crystal of each derivative was mounted on a goniometer head. X-ray diffraction data were collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a graphite-monochromated Mo K $\alpha$  radiation source ( $\lambda = 0.71073 \text{ \AA}$ ). The collected data were processed using standard software packages for integration and scaling.

The crystal structures were solved by direct methods and refined by full-matrix least-squares on  $F^2$ . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for X-ray crystal structure analysis.

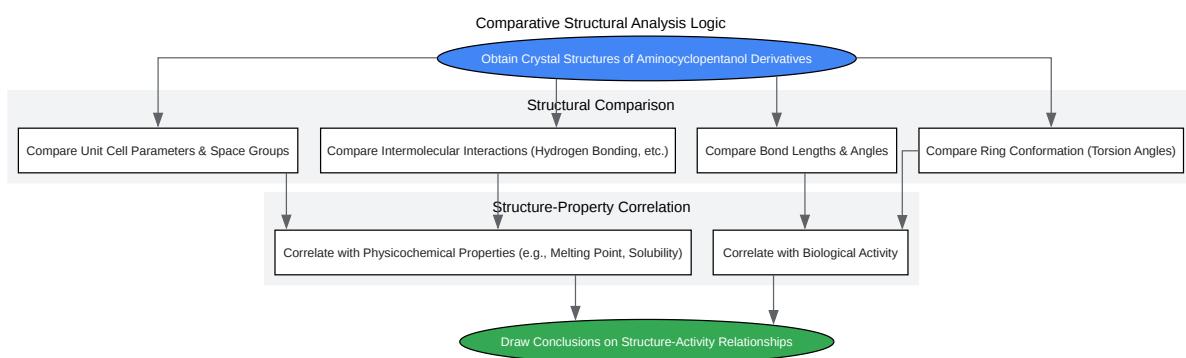
## General Workflow for X-ray Crystal Structure Analysis

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Caption: A flowchart outlining the key stages of X-ray crystal structure analysis.

# Comparative Analysis of Aminocyclopentanol Derivatives

The logical flow for a comparative analysis of different aminocyclopentanol derivatives based on their crystal structures is depicted below.



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